molecular formula C11H8N4 B3033016 3-Amino-5-phenylpyridazine-4-carbonitrile CAS No. 70413-20-6

3-Amino-5-phenylpyridazine-4-carbonitrile

Cat. No.: B3033016
CAS No.: 70413-20-6
M. Wt: 196.21 g/mol
InChI Key: BIUFHGPQWNNXBA-UHFFFAOYSA-N
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Description

3-Amino-5-phenylpyridazine-4-carbonitrile is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

  • 3-Amino-5-phenylpyridazine-4-carbonitriles can be synthesized through a one-pot three-component reaction. This involves the reaction of malononitrile with arylglyoxals in the presence of hydrazine hydrate at room temperature in water and ethanol. This method is significant for its simplicity and efficiency in producing these compounds (Khalafy et al., 2013).

Applications in Drug Discovery

  • 3-Amino-5-phenylpyridazine-4-carbonitrile derivatives have been studied for their anti-bacterial activities. One notable method involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which were evaluated for their antibacterial properties (Rostamizadeh et al., 2013).
  • The anti-proliferative properties of benzochromene derivatives, synthesized from reactions involving this compound, have been investigated. These studies include examining their effects on cancer cell lines, specifically colon cancer treatment (Ahagh et al., 2019).

Chemical Synthesis and Characterization

  • A microwave-assisted synthesis approach has been developed for 7-arylamino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles using 5-aminopyrazole-4-carbonitriles, which are related to 3-amino-5-phenylpyridazine-4-carbonitriles. This approach is noted for its simplicity and the high purity of the products, making it useful for drug discovery processes (Lim et al., 2015).

Corrosion Inhibition

  • This compound derivatives have been studied for their potential as corrosion inhibitors. Investigations into their adsorption and inhibition effects on mild steel in acidic environments have shown promising results (Verma et al., 2015).

Mechanism of Action

The mechanism of action of 3-Amino-5-phenylpyridazine-4-carbonitrile is not specified in the search results. Given its potential pharmaceutical applications , it’s likely that the mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-amino-5-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-6-9-10(7-14-15-11(9)13)8-4-2-1-3-5-8/h1-5,7H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUFHGPQWNNXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423325
Record name 3-amino-5-phenyl-4-pyridazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70413-20-6
Record name 3-amino-5-phenyl-4-pyridazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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